2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide
Overview
Description
2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and an isoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide typically involves multiple steps. One common method starts with the chlorination and fluorination of a benzene derivative to introduce the chlorine and fluorine atoms at the desired positions. This is followed by the introduction of the isoxazole group through a cyclization reaction. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,5-difluorobenzoic acid
- 4-chloro-2,5-difluorobenzoic acid
- 2-chloro-4,5-difluoroaniline
Uniqueness
2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide is unique due to the presence of the isoxazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this functional group or have different substitution patterns on the benzene ring.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(1,2-oxazol-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O2/c11-6-4-8(13)7(12)3-5(6)10(16)14-9-1-2-17-15-9/h1-4H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHSYMXNPLNMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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